![molecular formula C18H22N2O4S B2701088 N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide CAS No. 1351611-69-2](/img/structure/B2701088.png)
N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical techniques. For instance, the synthesis of “N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide” was achieved in good yield and characterized by different spectroscopic techniques (1 H, 13 CNMR, and LC-MS), and the structure was confirmed by X-ray diffraction (XRD) studies .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by X-ray diffraction (XRD) studies. The XRD data confirms that the crystal structure is orthorhombic with space group of Pca2 1 .Scientific Research Applications
- Researchers have synthesized a series of N-arylacetamides containing sulfonamide moieties and evaluated their antimicrobial activity. These compounds showed significant activity against bacterial and fungal strains .
- Molecular docking studies revealed good binding interactions of this compound with the active sites of DHFR, suggesting its potential as an antitumor agent .
- These properties render acetamides useful as analytical reagents and in the preparation of coordination complexes .
- The acetamide functional group has been associated with various activities:
- Antimicrobial : Acetamides exhibit antimicrobial properties .
- Antioxidant : Some acetamides display antioxidant effects .
- Narcolepsy Treatment : Acetamides have been explored for narcolepsy management .
- Anti-Inflammatory : Certain acetamides show anti-inflammatory activity .
- Platelet Aggregation Inhibition : Acetamides may inhibit platelet aggregation .
- Urease Inhibition : Acetamides have been investigated as urease inhibitors .
Antimicrobial Activity
Anticancer Potential
Lewis Acid Properties and Coordination Complexes
Other Applications of Acetamides
Future Directions
The future directions for the study of “N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide an opportunity for chemists to design new derivatives of this compound that could be successful agents in terms of safety and efficacy .
properties
IUPAC Name |
N-[4-[2-(4-ethylphenoxy)ethylsulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-3-15-4-10-18(11-5-15)24-12-13-25(22,23)20-17-8-6-16(7-9-17)19-14(2)21/h4-11,20H,3,12-13H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJIGGCETHCWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide |
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